![molecular formula C18H16F2N6O B3020637 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone CAS No. 1706089-99-7](/img/structure/B3020637.png)
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone
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Description
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone
is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a difluorophenyl group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, imidazole-containing compounds are generally synthesized using a variety of methods . For example, one method involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a corresponding substituted acetophenone in the presence of NaOH .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms . The pyridazine ring is a six-membered ring with two nitrogen atoms. The piperazine ring is a six-membered ring with two nitrogen atoms, and the difluorophenyl group contains a benzene ring with two fluorine atoms .Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by imidazole-containing compounds, this compound could have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
Compounds containing an imidazole moiety, like this one, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds have been shown to interact with various targets, leading to a wide range of biological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the broad range of activities associated with imidazole-containing compounds, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific pathway and the biological context.
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Given the broad range of activities associated with imidazole-containing compounds, it is likely that the compound could have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Other factors, such as pH and the presence of other substances, could potentially influence its action and efficacy.
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N6O/c19-13-2-1-3-14(20)17(13)18(27)25-10-8-24(9-11-25)15-4-5-16(23-22-15)26-7-6-21-12-26/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGPSMFFCLYGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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